![molecular formula C14H20IN3 B13656766 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[55]undecane is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the iodopyridinyl group. One common method involves the use of a Robinson annulation reaction, where aliphatic 4-substituted heterocyclic aldehydes react with methyl vinyl ketone to form the spirocyclic core. This is followed by hydrogenation to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions with other reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodopyridinyl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Aplicaciones Científicas De Investigación
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not well-documented. its structure suggests that it could interact with various molecular targets and pathways. The presence of the iodopyridinyl group may allow for interactions with specific receptors or enzymes, leading to potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the iodopyridinyl group.
3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
Uniqueness
The uniqueness of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane lies in the presence of the iodopyridinyl group, which adds to its chemical versatility and potential applications. This differentiates it from other spirocyclic compounds and makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H20IN3 |
|---|---|
Peso molecular |
357.23 g/mol |
Nombre IUPAC |
3-(4-iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20IN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clave InChI |
NPDLMOGPNJHGCY-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=NC=CC(=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



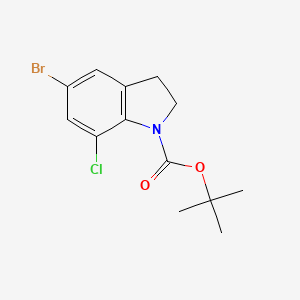

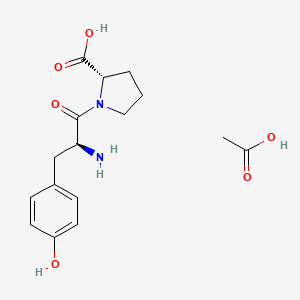
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)
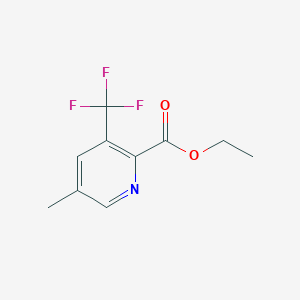
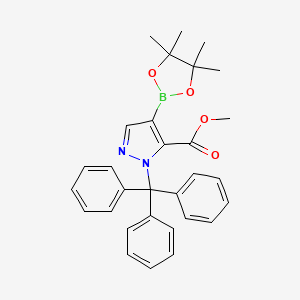
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
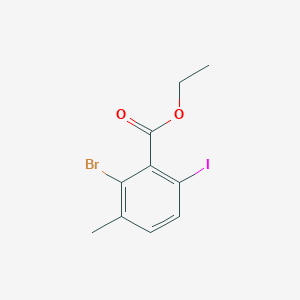
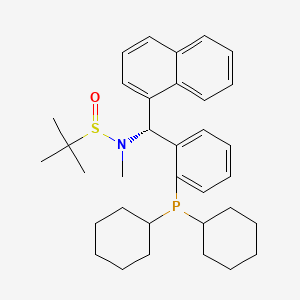
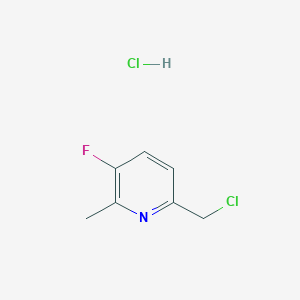

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
